molecular formula C8H13NO2 B12946526 Methyl (1R,4R)-2-azabicyclo[2.2.1]heptane-4-carboxylate

Methyl (1R,4R)-2-azabicyclo[2.2.1]heptane-4-carboxylate

Cat. No.: B12946526
M. Wt: 155.19 g/mol
InChI Key: YLQLSJVHTVYXQE-HTRCEHHLSA-N
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Description

Methyl (1R,4R)-2-azabicyclo[221]heptane-4-carboxylate is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,4R)-2-azabicyclo[2.2.1]heptane-4-carboxylate typically involves an epimerization-lactamization cascade reaction. This method starts with functionalized (2S,4R)-4-aminoproline methyl esters, which undergo 2-epimerization under basic conditions. This is followed by an intramolecular aminolysis of the (2R)-epimer to form the bridged lactam intermediates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of the epimerization-lactamization cascade can be scaled up for industrial applications, provided that the reaction conditions are carefully controlled to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,4R)-2-azabicyclo[2.2.1]heptane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases for epimerization, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Methyl (1R,4R)-2-azabicyclo[2.2.1]heptane-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound’s unique structure makes it a subject of study in biological systems.

    Industry: The compound can be used in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl (1R,4R)-2-azabicyclo[2.2.1]heptane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R,4R)-2,5-diazabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but with two nitrogen atoms.

    (1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide: Another related compound with a similar core structure but different functional groups.

Uniqueness

Methyl (1R,4R)-2-azabicyclo[22

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

methyl (1R,4R)-2-azabicyclo[2.2.1]heptane-4-carboxylate

InChI

InChI=1S/C8H13NO2/c1-11-7(10)8-3-2-6(4-8)9-5-8/h6,9H,2-5H2,1H3/t6-,8-/m1/s1

InChI Key

YLQLSJVHTVYXQE-HTRCEHHLSA-N

Isomeric SMILES

COC(=O)[C@]12CC[C@H](C1)NC2

Canonical SMILES

COC(=O)C12CCC(C1)NC2

Origin of Product

United States

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